2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Scientific Research Applications
Structural and Optical Properties
- Crystal Structure and Spectroscopic Analysis : Research on similar quinoline compounds, like N-(4-acetylphenyl)quinoline-3-carboxamide, has shown that they exhibit interesting structural properties, with their crystal packing mainly controlled by hydrogen bond interactions. These compounds are analyzed using techniques like FT-IR, NMR, and UV-Vis spectroscopy (Polo-Cuadrado et al., 2021).
- Optical Properties of Thin Films : Quinoline derivatives have been studied for their structural and optical properties when formed into thin films. These films are observed to be polycrystalline with nanocrystallites and exhibit specific optical characteristics, which are important in materials science (Zeyada et al., 2016).
Synthetic Applications
- Synthesis of Derivatives : Research into the synthesis of quinoline derivatives, such as 12,13-dihydro-11bH-quino[1,2-c]quinazolines, reveals the potential of quinoline compounds as intermediates in organic synthesis. These studies show how they can be used to create a wide variety of structurally diverse molecules (Phillips & Castle, 1980).
Electronic and Photovoltaic Applications
- Photovoltaic Properties : Certain quinoline derivatives have been examined for their photovoltaic properties, indicating their potential use in organic-inorganic photodiode fabrication. These studies highlight their efficiency in light absorption and electricity generation (Zeyada et al., 2016).
- Electrochemical Studies : The electrochemical behavior of quinoline compounds can be significant, especially in the context of corrosion inhibition and electrooxidation processes. This area of research opens up applications in materials protection and electrochemical devices (Ureta-Zañartu et al., 2002).
Properties
IUPAC Name |
2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-2-10-23-14-7-5-6-13(11-14)18-12-16(19(20)22)15-8-3-4-9-17(15)21-18/h3-9,11-12H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRPBQSJNXJZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238547 | |
Record name | 2-(3-Propoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-80-1 | |
Record name | 2-(3-Propoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Propoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401238547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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